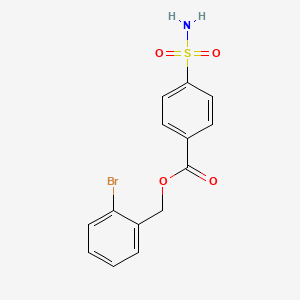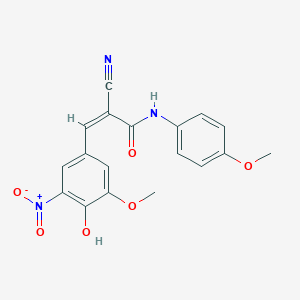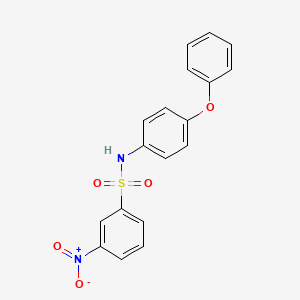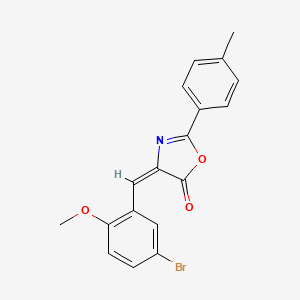
5-bromo-2-nitro-N-phenyl-3-pyridinamine
Übersicht
Beschreibung
5-Bromo-2-nitro-N-phenyl-3-pyridinamine (BNPP) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. BNPP is a nitroaromatic compound that contains a pyridine ring and a phenyl group. The compound has been synthesized through various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 5-bromo-2-nitro-N-phenyl-3-pyridinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cancer cells and microorganisms. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells. The compound has also been found to inhibit the activity of certain enzymes in bacteria and viruses, which makes it a potential candidate for developing new antibiotics and antiviral drugs.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on cells and organisms. The compound has been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect in cancer treatment. This compound has also been found to cause DNA damage and inhibit cell proliferation in cancer cells. In microorganisms, this compound has been found to disrupt the cell membrane and inhibit the synthesis of essential proteins, which leads to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-nitro-N-phenyl-3-pyridinamine has several advantages for lab experiments such as its high purity, stability, and low toxicity. The compound can be easily synthesized and purified, which makes it a convenient candidate for various experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects and toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-nitro-N-phenyl-3-pyridinamine. One potential area of research is the development of new anticancer drugs based on the structure and mechanism of this compound. Another area of research is the development of new antibiotics and antiviral drugs based on the activity of this compound against microorganisms. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound, which could expand its use in various applications.
Synthesemethoden
5-bromo-2-nitro-N-phenyl-3-pyridinamine can be synthesized through the reaction of 5-bromo-2-nitropyridine with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a nucleophilic aromatic substitution mechanism and yields this compound as the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-nitro-N-phenyl-3-pyridinamine has been studied for its potential pharmacological applications such as anticancer, antimicrobial, and antiviral agents. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against several types of cancer such as breast, lung, and liver cancer. This compound has also been studied for its antibacterial and antiviral properties and has shown potential in treating bacterial and viral infections.
Eigenschaften
IUPAC Name |
5-bromo-2-nitro-N-phenylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-6-10(11(13-7-8)15(16)17)14-9-4-2-1-3-5-9/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHTXLITAPBRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385704 | |
| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5342-60-9 | |
| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

